REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:12])[CH:9]([F:11])[F:10])=[N:6][CH:7]=1.[BH4-].[Na+].[NH4+].[Cl-]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:12])[CH:9]([F:10])[F:11])=[N:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(C(F)F)=O
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Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After methanol was removed in vacuo
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Type
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EXTRACTION
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Details
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the resulting aqueous solution was extracted with ethyl acetate (3×10 mL)
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Type
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WASH
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Details
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All the organic solution was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(C(F)F)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |